molecular formula C10H14ClN3OS B1356888 Cyprazole CAS No. 42089-03-2

Cyprazole

Cat. No.: B1356888
CAS No.: 42089-03-2
M. Wt: 259.76 g/mol
InChI Key: KDOKZLSGPVBDLS-UHFFFAOYSA-N
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Scientific Research Applications

Cyprazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on various biological pathways and organisms.

    Medicine: Investigated for potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: Widely used as a herbicide in agriculture to control weed growth

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyprazole involves the reaction of 2-chloro-1,1-dimethylethylamine with 1,3,4-thiadiazole-2-thiol, followed by cyclization with cyclopropanecarboxylic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

Cyprazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Cyprazole exerts its effects by inhibiting specific enzymes involved in the growth and development of plants. It targets the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts protein synthesis, leading to the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a cyclopropane ring and a thiadiazole moiety, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[5-(1-chloro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3OS/c1-10(2,5-11)8-13-14-9(16-8)12-7(15)6-3-4-6/h6H,3-5H2,1-2H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOKZLSGPVBDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=NN=C(S1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058097
Record name Cyprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42089-03-2
Record name Cyprazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042089032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78G11GDG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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